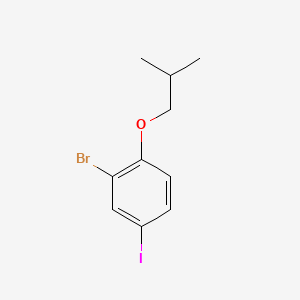
4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt
概要
説明
4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt: is a complex organophosphorus compound. It is derived from xanthene and is known for its application as a bidentate ligand in various catalytic processes. This compound is particularly notable for its wide bite angle, which makes it highly effective in facilitating certain chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with diphenylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride, which facilitates the formation of the phosphine ligands .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phosphine ligands can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Transition metals like palladium and platinum are commonly employed in these reactions.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine complexes .
科学的研究の応用
Chemistry: In chemistry, 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt is widely used as a ligand in catalytic processes. It is particularly effective in hydroformylation reactions, where it facilitates the addition of formyl groups to alkenes .
Biology and Medicine: While its primary applications are in chemistry, the compound’s ability to form stable complexes with transition metals has potential implications in biological and medicinal research. It can be used to develop metal-based drugs and diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic synthesis processes makes it valuable for large-scale manufacturing .
作用機序
The mechanism of action of 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt involves its function as a bidentate ligand. It coordinates with transition metals through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydroformylation and cross-coupling .
類似化合物との比較
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene
Comparison: Compared to similar compounds, 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt is unique due to its wide bite angle and high stability. These properties make it particularly effective in catalytic processes that require robust and efficient ligands .
特性
IUPAC Name |
disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDTXAIVLVGWNT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)S(=O)(=O)[O-])P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30Na2O7P2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B8247251.png)

